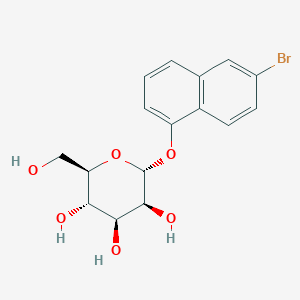
6-Bromo-1-naphthyl-alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-naphthyl-alpha-D-mannopyranoside is an organic compound with the molecular formula C16H17BrO6. It belongs to the class of naphthyl glycosides and is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a mannopyranoside moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-naphthyl-alpha-D-mannopyranoside typically involves the following steps:
Bromination: The naphthalene ring is brominated using bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform.
Glycosylation: The brominated naphthalene is then reacted with alpha-D-mannopyranoside in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is carried out in an anhydrous solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-naphthyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Naphthyl derivatives with hydrogen replacing the bromine atom.
Substitution: Azido, cyano, or thiol-substituted naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-naphthyl-alpha-D-mannopyranoside has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-1-naphthyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of glycoside hydrolases, preventing the hydrolysis of terminal alpha-(1→6) linked mannose residues from oligosaccharides and glycoproteins.
Anti-inflammatory Effects: It inhibits the production of tumor necrosis factor-alpha (TNFα) by activated microglia cells, potentially reducing inflammation in neuroinflammatory conditions.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1-naphthyl-alpha-D-mannopyranoside can be compared with other similar compounds such as:
6-Bromo-2-naphthyl-alpha-D-mannopyranoside: Similar structure but with the bromine atom at the 2nd position of the naphthalene ring.
6-Fluoro-1-naphthyl-alpha-D-mannopyranoside: Fluorine atom replacing the bromine atom.
6-Chloro-1-naphthyl-alpha-D-mannopyranoside: Chlorine atom replacing the bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution at the 6th position, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(6-bromonaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-9-4-5-10-8(6-9)2-1-3-11(10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKFMAZUSUKHIY-OWYFMNJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














